molecular formula C10H18N4 B1453112 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine CAS No. 1311315-76-0

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B1453112
CAS RN: 1311315-76-0
M. Wt: 194.28 g/mol
InChI Key: POOUPOSIFGYLPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine consists of a piperazine ring with an attached imidazole moiety. The imidazole ring contributes to its biological activity and pharmacological properties .

Scientific Research Applications

Pharmaceutical Development

Imidazole derivatives are well-known for their pharmacological activities. The compound could be explored for its potential as a therapeutic agent . Imidazole compounds have been reported to exhibit a variety of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal , and ulcerogenic activities .

Antihypertensive Agents

Specific imidazole derivatives have been synthesized and evaluated for their antihypertensive potential . This suggests that “1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine” could be modified and tested in similar experimental setups to assess its efficacy in controlling high blood pressure .

Antimicrobial Research

The antimicrobial properties of imidazole derivatives make them candidates for developing new antibacterial and antifungal agents . The compound could be tested against various strains of bacteria and fungi to measure the zones of inhibition and determine its effectiveness as an antimicrobial agent .

Synthesis of Functional Molecules

Imidazole rings are key components in functional molecules used in everyday applications. The subject compound could be utilized in the synthesis of novel molecules with potential applications in dyes for solar cells , optical applications , functional materials , and catalysis .

Chemotherapeutic Value

Due to the presence of the imidazole ring, the compound could be investigated for its chemotherapeutic value . Imidazole-containing drugs have been used to treat infectious diseases, and this compound could be a part of novel drug development to overcome antibiotic resistance .

Anti-Rheumatoid Arthritis

Imidazole derivatives like azathioprine have been used in the treatment of rheumatoid arthritis. There is potential for “1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine” to be explored for similar applications, given its structural similarity to known therapeutic agents .

Hodgkin’s Disease Treatment

Compounds like dacarbazine, which contain the imidazole ring, have been used in the treatment of Hodgkin’s disease. Research could be directed towards evaluating the efficacy of the compound for treating this condition .

Antiprotozoal and Antibacterial Applications

Imidazole derivatives such as tinidazole and ornidazole have been used as antiprotozoal and antibacterial agents. This suggests a potential application for “1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine” in the treatment of protozoal infections and bacterial diseases .

properties

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-8-5-12-10(14)9-13-6-3-11-4-7-13/h5,8,11H,2-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOUPOSIFGYLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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